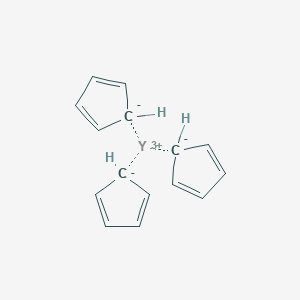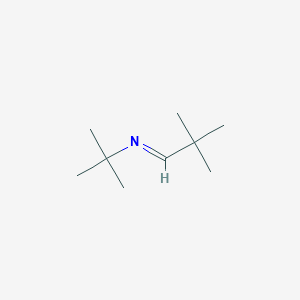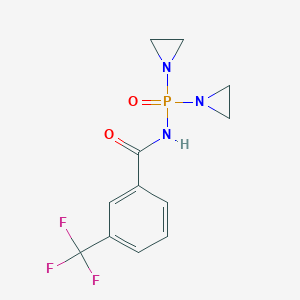
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to induce DNA cross-linking, which makes it a valuable tool in cancer research. In
Wirkmechanismus
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the formation of DNA cross-links. This occurs when the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of covalent bonds. These cross-links prevent the DNA from replicating, leading to cell death. The ability of this compound to induce DNA cross-linking makes it a potent anti-cancer agent.
Biochemische Und Physiologische Effekte
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce DNA cross-linking, it has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- in lab experiments is its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to both cancer cells and healthy cells, making it difficult to use in clinical settings.
Zukünftige Richtungen
There are many potential future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-. One area of research could focus on developing new cancer treatments that use this compound in combination with other drugs to enhance their effectiveness. Another area of research could focus on developing new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Additionally, research could focus on developing new ways to deliver this compound to cancer cells, while minimizing its toxicity to healthy cells.
Synthesemethoden
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the reaction of bis(1-aziridinyl)phosphinic chloride with benzamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the product is generally high, making it a cost-effective method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been extensively used in scientific research for its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. It has also been used in the development of new cancer treatments, as it can be used in combination with other drugs to enhance their effectiveness.
Eigenschaften
CAS-Nummer |
1546-15-2 |
|---|---|
Produktname |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- |
Molekularformel |
C12H13F3N3O2P |
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20) |
InChI-Schlüssel |
TXIQRNNJDMODBD-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
Kanonische SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
Andere CAS-Nummern |
1546-15-2 |
Synonyme |
N-[Bis(1-aziridinyl)phosphinyl]-m-(trifluoromethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




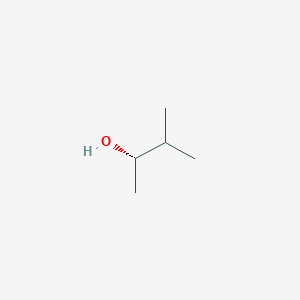
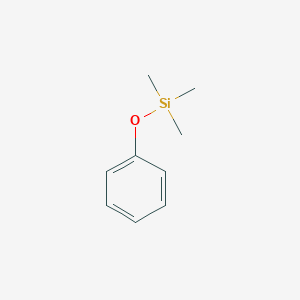
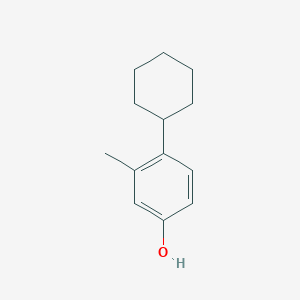
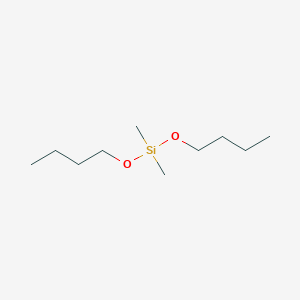
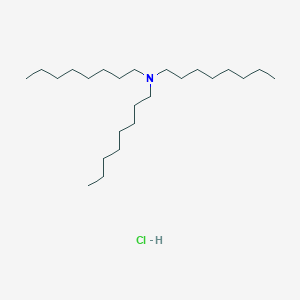

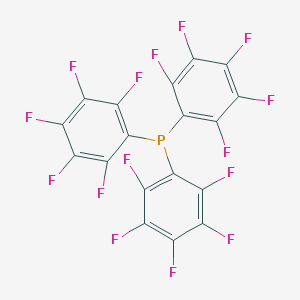
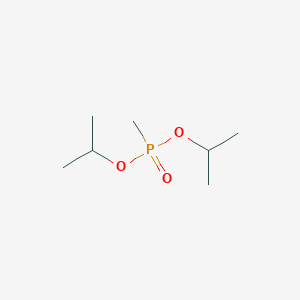
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
